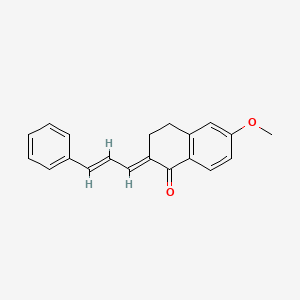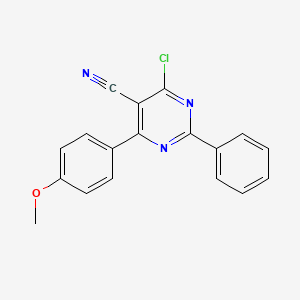
6-methoxy-2-(3-phenyl-2-propenylidene)-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cinnamylidene-6-methoxy-3,4-dihydronaphthalen-1-one is a member of tetralins.
Scientific Research Applications
Synthesis and Chemical Properties
6-Methoxy-2-(3-phenyl-2-propenylidene)-3,4-dihydro-1(2H)-naphthalenone has been a subject of study primarily in the synthesis of complex organic compounds. For instance, Nazarov et al. (1956) explored its synthesis in the context of creating steroid analogs, highlighting its potential in developing compounds structurally related to steroids (Nazarov et al., 1956). Similar studies by the same authors in 1958 and 1953 further delve into its use in steroid synthesis, emphasizing the compound's versatility in organic chemistry (Nazarov et al., 1958); (Nazarov et al., 1953).
Applications in Aromatic Compound Synthesis
The compound's role in the synthesis of aromatic sesquiterpenes has been investigated, as demonstrated by Adachi and Mori (1983). They utilized it in the Grignard reaction, leading to the creation of sesquiterpenes, indicating its potential in synthesizing complex aromatic structures (Adachi & Mori, 1983).
Reactions and Rearrangements
Research by Tanoue and Terada (1987) showcased the compound's involvement in Fries rearrangement reactions, contributing to the understanding of its behavior under specific chemical conditions (Tanoue & Terada, 1987). Additionally, Collins et al. (1994) studied its unique base-catalyzed rearrangements, further illuminating its reactivity and potential in organic synthesis (Collins, Fallon, & Skene, 1994).
properties
Product Name |
6-methoxy-2-(3-phenyl-2-propenylidene)-3,4-dihydro-1(2H)-naphthalenone |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(2E)-6-methoxy-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C20H18O2/c1-22-18-12-13-19-17(14-18)11-10-16(20(19)21)9-5-8-15-6-3-2-4-7-15/h2-9,12-14H,10-11H2,1H3/b8-5+,16-9+ |
InChI Key |
MLILABITTOVKMW-ZCPHBQKFSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/CC2 |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)CC2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)CC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[4-(Dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy]benzoic acid methyl ester](/img/structure/B1225851.png)
![4-[(3-Methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B1225854.png)
![3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1225860.png)
![4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid [3-[[oxo(thiophen-2-yl)methyl]amino]phenyl] ester](/img/structure/B1225861.png)
![2-[5-[(E)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225862.png)


![5-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxymethyl]-2-furancarboxylic acid methyl ester](/img/structure/B1225869.png)
![2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1225871.png)
![N-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-3,4-dimethylbenzamide](/img/structure/B1225873.png)
![4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1225876.png)
![N-(2-methylpropyl)-1-[(4-phenylmethoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1225878.png)
![benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g][1]benzopyran-2-yl]propan-2-yl ester](/img/structure/B1225879.png)